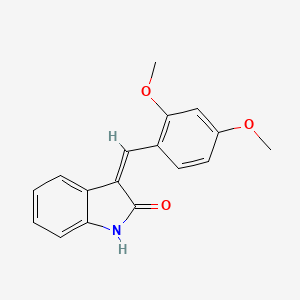![molecular formula C14H24O6 B11979610 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane](/img/structure/B11979610.png)
2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane is a complex organic compound that features multiple oxirane (epoxide) groups. Epoxides are known for their high reactivity, making them valuable intermediates in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane typically involves the reaction of a polyol with an epoxidizing agent. Common epoxidizing agents include peracids (such as m-chloroperbenzoic acid) and hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the epoxide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide rings under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its multiple epoxide groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s reactivity with nucleophiles makes it useful in bioconjugation reactions, where it can be used to modify biomolecules such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in drug delivery systems where the epoxide groups can be used for targeted release.
Industry
Industrially, this compound can be used in the production of epoxy resins, which are valuable in coatings, adhesives, and composite materials.
Mecanismo De Acción
The mechanism by which 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane exerts its effects involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity underlies its applications in synthesis, bioconjugation, and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triepoxypropane: Another compound with multiple epoxide groups, used in similar applications.
Epichlorohydrin: A simpler epoxide used in the production of epoxy resins and other chemicals.
Glycidol: An epoxide with applications in organic synthesis and as a stabilizer in polymers.
Uniqueness
What sets 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane apart is its multiple epoxide groups, which provide a higher degree of reactivity and versatility in chemical reactions compared to simpler epoxides.
Propiedades
Fórmula molecular |
C14H24O6 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
2-[[2-methyl-3-(oxiran-2-ylmethoxy)-2-(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane |
InChI |
InChI=1S/C14H24O6/c1-14(8-15-2-11-5-18-11,9-16-3-12-6-19-12)10-17-4-13-7-20-13/h11-13H,2-10H2,1H3 |
Clave InChI |
YIEBXCCPOCRXRB-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1CO1)(COCC2CO2)COCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11979531.png)

![9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11979548.png)
![2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11979550.png)
![3-(3-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979567.png)
![6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11979570.png)
![(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine](/img/structure/B11979578.png)
![Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11979585.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979593.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11979601.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979619.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11979626.png)
